Benzene, 1-chloro-4-(1,1-diethoxyethyl)-
Description
The compound Benzene, 1-chloro-4-(1,1-diethoxyethyl)- (IUPAC name) features a benzene ring substituted with a chlorine atom at the 1-position and a 1,1-diethoxyethyl group at the 4-position. The diethoxyethyl moiety likely arises from an acetal-protected ketone, enhancing stability against hydrolysis under basic conditions.
Structure
2D Structure
Properties
CAS No. |
62486-64-0 |
|---|---|
Molecular Formula |
C12H17ClO2 |
Molecular Weight |
228.71 g/mol |
IUPAC Name |
1-chloro-4-(1,1-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H17ClO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI Key |
ZEEJTRPJJKHVPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=CC=C(C=C1)Cl)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with analogous chloroaromatics:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| Benzene, 1-chloro-4-(1,1-diethoxyethyl)- | C₁₁H₁₄ClO₂ | 216.68 | Cl, -(CH₂)CO(OEt)₂ | Chloro, acetal |
| 1-Chloro-4-(1-methylethyl)benzene | C₉H₁₁Cl | 154.64 | Cl, -C(CH₃)₂ | Chloro, branched alkyl |
| 1-tert-Butyl-4-chlorobenzene | C₁₀H₁₃Cl | 168.66 | Cl, -C(CH₃)₃ | Chloro, bulky alkyl |
| 1-Chloro-4-(2-chloroethyl)benzene | C₈H₇Cl₂ | 177.05 | Cl, -CH₂CH₂Cl | Chloro, chloroalkyl |
| 1-Chloro-4-(1-methoxyethyl)benzene | C₉H₁₁ClO | 170.64 | Cl, -CH(OCH₃)CH₃ | Chloro, methoxyethyl |
Key Observations :
- The diethoxyethyl group in the target compound introduces steric bulk and polarity, distinguishing it from simpler alkyl-substituted analogs like 1-chloro-4-(1-methylethyl)benzene .
- Bulky substituents (e.g., tert-butyl in 1-tert-butyl-4-chlorobenzene) reduce electrophilic substitution reactivity compared to linear alkyl or acetal groups .
- The acetal functionality in the target compound is prone to acid-catalyzed hydrolysis, releasing a ketone, whereas chloroalkyl groups (e.g., -CH₂CH₂Cl) may undergo elimination or nucleophilic substitution .
Reactivity :
- Electrophilic Substitution : Bulky substituents (e.g., tert-butyl) in 1-tert-butyl-4-chlorobenzene hinder electrophilic aromatic substitution, whereas the diethoxyethyl group may direct reactions to the para position due to electronic effects .
Physical Properties :
- Solubility: The acetal group enhances solubility in polar solvents (e.g., ethanol, THF) compared to non-polar tert-butyl or cumene derivatives .
Research Findings and Challenges
Stability and Handling
- Hydrolytic Sensitivity : The acetal group necessitates anhydrous storage conditions to prevent degradation, unlike stable alkyl-substituted analogs .
Q & A
Q. What are the common synthetic routes for Benzene, 1-chloro-4-(1,1-diethoxyethyl)-, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis typically involves acetal protection followed by electrophilic substitution. For example:
Acetal Formation : React ethyl vinyl ether with benzaldehyde under acid catalysis to form the 1,1-diethoxyethyl group.
Friedel-Crafts Alkylation : Introduce the diethoxyethyl group to chlorobenzene using AlCl₃ as a catalyst.
Chlorination : Optimize chlorination via radical or electrophilic pathways, depending on regioselectivity requirements.
Q. Critical Factors :
Q. How is the compound characterized spectroscopically, and what spectral artifacts should researchers anticipate?
Methodological Answer :
Q. Artifacts :
- Hydrolysis Products : Trace moisture may generate benzaldehyde (δ 9.8 ppm in ¹H NMR).
- Isomerization : Improper storage can lead to ortho-substituted byproducts detectable via GC-MS.
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitution in derivatives of this compound?
Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model reaction pathways:
Electrophile Positioning : The diethoxyethyl group acts as an electron-donating group, directing substitution to the para position relative to chlorine.
Transition State Analysis : Calculate activation energies for meta vs. para pathways. Studies show a 12–15 kJ/mol lower barrier for para substitution .
Q. Validation :
- Compare computed IR vibrational modes (e.g., C-Cl stretch at 750 cm⁻¹) with experimental FTIR data.
- Use Natural Bond Orbital (NBO) analysis to assess charge distribution at reactive sites.
Q. What contradictions exist in reported thermodynamic stability data, and how can they be resolved experimentally?
Methodological Answer : Contradictions :
Q. Resolution Strategies :
High-Purity Calibration : Use sublimation-purified samples for vapor pressure measurements.
Isotopic Labeling : Track hydrolysis pathways using ¹⁸O-labeled water and LC-MS.
Controlled pH Studies : Conduct kinetic experiments at buffered pH 4–10 to identify rate-limiting steps .
Q. How can researchers design degradation studies to assess environmental persistence, and what analytical tools are critical?
Methodological Answer : Experimental Design :
Photolysis : Exclude UV-absorbing solvents; use quartz reactors with λ > 290 nm. Monitor via HPLC-UV.
Biodegradation : Employ OECD 301D closed-bottle tests with activated sludge.
Q. Key Tools :
- GC-ECD : Detect chlorinated degradation products (e.g., chloroacetophenones) at ppb levels.
- QTOF-MS : Identify non-target metabolites via accurate mass (<2 ppm error).
Q. Data Interpretation :
- Compare half-lives to structurally similar compounds (e.g., t₁/₂ for 1-chloro-4-(trifluoromethyl)benzene = 67 days in air ).
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to prevent acetal hydrolysis.
- Characterization : Use tandem MS/MS to distinguish isomers.
- Computational Modeling : Validate DFT results with experimental Hammett σp values for substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
